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Compound of Interest

Compound Name: GYKI 52466 dihydrochloride

Cat. No.: B10787767 Get Quote

Abstract: This document provides a comprehensive technical overview of GYKI 52466
dihydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-

5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the 2,3-benzodiazepine

class of compounds, GYKI 52466 is distinguished from classical 1,4-benzodiazepines by its

lack of activity at GABA-A receptors.[1][2] Instead, it modulates the glutamatergic system by

binding to an allosteric site on the AMPA receptor complex. This guide details its chemical

properties, mechanism of action, pharmacological profile, and key experimental methodologies

used in its characterization. The information presented is intended for researchers, scientists,

and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties
GYKI 52466 is a 2,3-benzodiazepine derivative with the chemical name 4-(8-Methyl-9H-1,3-

dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine.[5][6] It is commonly supplied as a

dihydrochloride salt for research purposes, which enhances its solubility in aqueous solutions.
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Property Value Reference

Chemical Name

4-(8-Methyl-9H-1,3-

dioxolo[4,5-h][3]

[4]benzodiazepin-5-yl)-

benzenamine dihydrochloride

[6]

Molecular Formula C₁₇H₁₅N₃O₂·2HCl [6]

Molecular Weight 366.24 g/mol [6]

CAS Number 2319722-40-0 [6]

Appearance Solid [5]

Purity ≥98% (HPLC) [6]

Solubility
Water (up to 10 mM), DMSO

(up to 50 mM)
[6]

Mechanism of Action
GYKI 52466 functions as a highly selective, non-competitive antagonist of AMPA receptors.[4]

[6] Unlike competitive antagonists that bind to the glutamate recognition site, GYKI 52466 binds

to a distinct allosteric site on the AMPA receptor-channel complex.[3][4] This binding event

stabilizes the receptor in a conformational state that prevents ion flux, even when the agonist

(glutamate) is bound.[3] This non-competitive mechanism is voltage-independent and does not

exhibit use-dependence.[4] Its selectivity is a key feature; it is significantly less potent at

kainate receptors and is considered inactive at N-methyl-D-aspartate (NMDA) receptors.[4][5]
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Mechanism of Action at the AMPA Receptor.

The following diagram illustrates the signaling pathway at a typical excitatory glutamatergic

synapse and the point of intervention for GYKI 52466.
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GYKI 52466 Action at a Glutamatergic Synapse.
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Pharmacological Profile
GYKI 52466 exhibits a distinct pharmacological profile characterized by its potent in vitro

activity and in vivo efficacy as an anticonvulsant and neuroprotective agent.

The inhibitory activity of GYKI 52466 has been quantified using electrophysiological

techniques, primarily whole-cell voltage-clamp recordings in cultured neurons.[4]

Parameter
Receptor/Resp
onse

Value
Species/Prepa
ration

Reference

IC₅₀
AMPA-activated

currents
10-20 µM

Cultured rat

hippocampal

neurons

[1][5][6]

Kainate-activated

currents

7.5 µM - ~450

µM*

Cultured rat

hippocampal

neurons

[4][5][6]

NMDA-activated

currents

>50 µM

(Inactive)

Cultured rat

hippocampal

neurons

[4][5][6]

Binding Rate

(k_on)

Kainate as

agonist
1.6 x 10⁵ M⁻¹s⁻¹

Cultured rat

hippocampal

neurons

[4]

Unbinding Rate

(k_off)

Kainate as

agonist
3.2 s⁻¹

Cultured rat

hippocampal

neurons

[4]

*Note: Discrepancies in the reported IC₅₀ for kainate-activated currents exist in the literature,

potentially reflecting different experimental conditions or receptor subunit compositions.

In animal models, GYKI 52466 has demonstrated significant anticonvulsant, neuroprotective,

and muscle relaxant effects.[1][5] It is orally active and crosses the blood-brain barrier.[1][7]
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Model Species
Administrat
ion

Dose Range
Observed
Effect

Reference

Amygdala

Kindling
Rat i.p. 10-20 mg/kg

Reduced

seizure score

and after-

discharge

duration

[8]

Maximal

Electroshock

(MES)

Mouse i.p. 10-20 mg/kg

Increased

seizure

threshold

[2]

Pentylenetetr

azol (PTZ)
Mouse i.p. 10-20 mg/kg

Increased

seizure

threshold

[2]

Audiogenic

Seizures
DBA/2 Mouse i.p.

1.76-13.2

mg/kg

Potent

anticonvulsan

t protection

[9]

Pharmacokin

etics
N/A i.p. N/A

Peak plasma

concentration

within 15 min;

effects last

60-90 min

[5]

Key Experimental Protocols
The following sections describe generalized protocols for evaluating the activity of GYKI 52466,

based on methodologies reported in the scientific literature.

This protocol is used to determine the IC₅₀ of GYKI 52466 on AMPA receptor-mediated

currents in vitro.[4]

Objective: To quantify the inhibitory effect of GYKI 52466 on ion currents evoked by AMPA

receptor agonists.

Methodology:
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Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats on glass

coverslips. Experiments are typically performed on mature neurons (1-3 weeks in vitro).

Solutions:

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH

adjusted to 7.4. Tetrodotoxin (TTX, 0.5 µM) is added to block voltage-gated sodium

channels, and bicuculline (10 µM) to block GABA-A receptors.

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl₂; pH adjusted

to 7.2.

Agonist/Antagonist Solutions: AMPA (or kainate) and GYKI 52466 are dissolved in the

external solution at various concentrations.

Recording:

A coverslip is placed in a recording chamber on an inverted microscope and perfused with

the external solution.

A glass micropipette (3-5 MΩ resistance) filled with internal solution is used to form a high-

resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.

The membrane patch is ruptured to achieve the whole-cell configuration. The neuron is

voltage-clamped at -60 mV.

Drug Application:

A control response is established by rapidly applying a saturating concentration of AMPA

(e.g., 100 µM) for 1-2 seconds.

The cells are then pre-incubated with a specific concentration of GYKI 52466 for 30-60

seconds.

AMPA is co-applied with GYKI 52466, and the resulting current is recorded.

This process is repeated for a range of GYKI 52466 concentrations.
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Data Analysis:

The peak amplitude of the inward current is measured for each condition.

The percentage of inhibition is calculated for each GYKI 52466 concentration relative to

the control response.

A concentration-response curve is plotted, and the IC₅₀ value is determined by fitting the

data to a logistic function.
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Experimental Workflow for Whole-Cell Patch-Clamp.
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This protocol is used to assess the anticonvulsant efficacy of GYKI 52466 in an animal model

of temporal lobe epilepsy.[8]

Objective: To determine if GYKI 52466 can suppress fully kindled seizures.

Methodology:

Animal Preparation:

Adult male Wistar rats are anesthetized.

A bipolar stimulating/recording electrode is stereotaxically implanted into the basolateral

amygdala.

Animals are allowed to recover for at least one week post-surgery.

Kindling Procedure:

The after-discharge threshold (ADT) is determined for each animal.

Animals receive once-daily electrical stimulation (e.g., 2-second train of 60 Hz pulses) at

an intensity just above their ADT.

Seizure severity is scored behaviorally (e.g., using Racine's scale).

Stimulation continues until animals reach a stable, fully kindled state (e.g., 3 consecutive

Stage 5 seizures).

Drug Testing:

A crossover design is used where each fully kindled animal receives different treatments

(vehicle or GYKI 52466 at various doses) on different days, with at least 48 hours between

tests.

GYKI 52466 (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.).

At a specified pre-treatment time (e.g., 15 minutes), the animal is stimulated at its ADT.
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Data Collection and Analysis:

Key parameters are recorded:

Behavioral Seizure Score: The maximal seizure stage reached.

After-discharge Duration (ADD): The duration of epileptiform activity recorded via EEG

from the implanted electrode.

The effects of GYKI 52466 are compared to the vehicle control using appropriate statistical

tests (e.g., ANOVA or t-test). A significant reduction in seizure score or ADD indicates

anticonvulsant activity.

Summary and Applications
GYKI 52466 dihydrochloride is a foundational research tool for investigating the role of AMPA

receptors in the central nervous system. Its high selectivity and non-competitive mechanism of

action make it invaluable for:

Elucidating the role of AMPA receptors in synaptic transmission and plasticity.[10]

Studying the pathophysiology of neurological disorders associated with glutamatergic

excitotoxicity, such as epilepsy and ischemia.[4][11]

Serving as a reference compound for the development of new AMPA receptor antagonists

with therapeutic potential.[12]

Due to its potent anticonvulsant properties, it has been extensively studied in various seizure

models, providing crucial insights into the mechanisms of epileptogenesis.[8][13] Its profile as a

non-competitive antagonist offers a potential advantage over competitive antagonists,

particularly in conditions of excessive glutamate release where competitive agents may be less

effective.[4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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